

Application Notes and Protocols: UBX-382 In Vivo Mouse Studies

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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for in vivo mouse studies involving **UBX-382**, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader.

Introduction

UBX-382 is a novel therapeutic agent that targets BTK for degradation, thereby inhibiting the B-cell receptor (BCR) signaling pathway. This pathway is a critical driver for the growth and survival of various B-cell lymphomas. Preclinical studies have demonstrated significant anti-tumor efficacy of **UBX-382** in mouse xenograft models of human B-cell lymphoma. These notes are intended to provide researchers with the necessary information to design and execute in vivo studies to further evaluate the therapeutic potential of **UBX-382**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo mouse studies of **UBX-382**.

Table 1: Recommended Dosage and Administration of **UBX-382** in Mouse Models

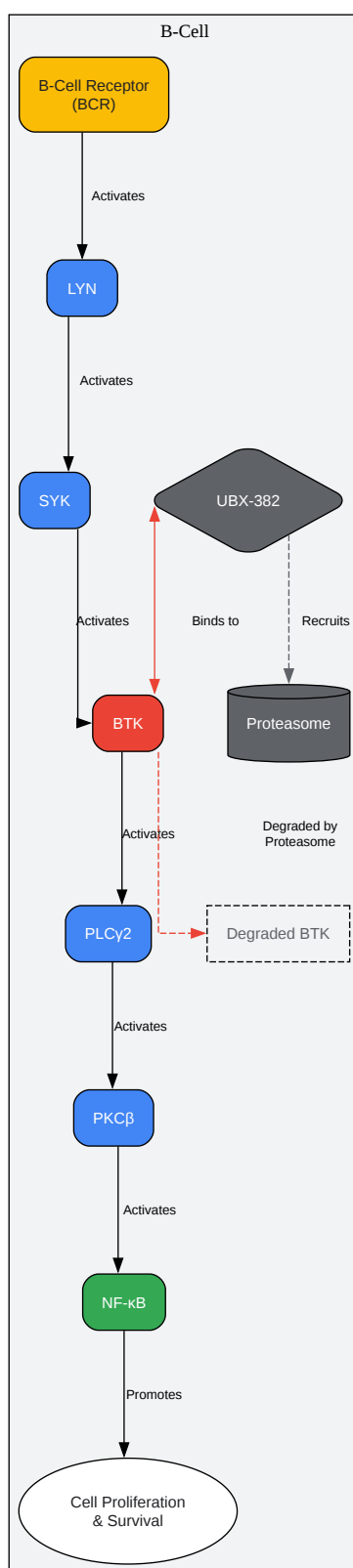
Parameter	Details	Reference
Drug	UBX-382	[1][2]
Mouse Model	TMD-8 or TMD-8 BTK C481S xenografts in CB17/SCID or NOD/SCID mice	[1][2]
Administration Route	Oral (p.o.)	[1][2]
Dosage Range	3, 10, and 30 mg/kg	[1][2]
Dosing Frequency	Once daily	[2]
Treatment Duration	Up to 3 weeks	[1]
Reported Efficacy	Complete tumor regression observed at 3 and 10 mg/kg in < 2 weeks	[1][3][4]

Table 2: In Vivo Efficacy of **UBX-382** in TMD-8 Xenograft Model

Dosage (mg/kg)	Outcome	Noteworthy Observations	Reference
3	Complete tumor regression	Efficacious with minimal toxicity	[1][3][4]
10	Complete tumor regression	Rapid and sustained response	[1][3][4]
30	Significant tumor growth inhibition	Well-tolerated	[1][2]

Signaling Pathway

UBX-382 functions by inducing the degradation of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. This pathway, upon activation, leads to a cascade of downstream signaling events that promote B-cell proliferation and survival. By degrading BTK, **UBX-382** effectively shuts down this pro-survival signaling.



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Caption: Mechanism of action of **UBX-382** in the BCR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving **UBX-382** in in vivo mouse models.

TMD-8 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a subcutaneous TMD-8 xenograft model.

Materials:

- TMD-8 human B-cell lymphoma cell line
- CB17/SCID or NOD/SCID mice (female, 6-8 weeks old)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Matrigel® Basement Membrane Matrix
- Sterile PBS
- Syringes and needles (27G)
- Calipers

Procedure:

- Cell Culture: Culture TMD-8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^6 to 10×10^6 cells per 100 µL. Keep the cell suspension on ice.
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

- **Tumor Monitoring:** Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

UBX-382 Dosing and Administration Protocol

This protocol describes the preparation and oral administration of **UBX-382**.

Materials:

- **UBX-382**
- Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
- Oral gavage needles
- Syringes

Procedure:

- **Formulation Preparation:** Prepare the dosing solution of **UBX-382** in the chosen vehicle. The specific formulation for **UBX-382** used in published studies is not publicly available. A common vehicle for oral administration of PROTACs in mice is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of **UBX-382** should be calculated based on the desired dosage (3, 10, or 30 mg/kg) and the average weight of the mice. Ensure the solution is homogenous by vortexing or sonicating.
- **Administration:** Administer the prepared **UBX-382** formulation or vehicle control to the mice once daily via oral gavage. The volume of administration is typically 100 µL per 10 g of body weight.
- **Monitoring:** Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record the body weight of each mouse every 2-3 days.

Efficacy Evaluation and Endpoint Protocol

This protocol details the evaluation of **UBX-382**'s anti-tumor efficacy and defines the experimental endpoints.

Materials:

- Calipers
- Data recording sheets

Procedure:

- Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- Efficacy Assessment: The primary endpoint for efficacy is tumor growth inhibition. This can be assessed by comparing the tumor volumes in the **UBX-382** treated groups to the vehicle control group.
- Humane Endpoints: Euthanize mice if any of the following humane endpoints are reached:
 - Tumor volume exceeds 2000 mm³.
 - Tumor becomes ulcerated or necrotic.
 - Body weight loss exceeds 20% of the initial weight.
 - The animal shows signs of significant distress, such as labored breathing, lethargy, or inability to access food and water.
- Study Termination: At the end of the study (e.g., 21 days), euthanize all remaining animals.
- Tissue Collection: Upon euthanasia, tumors and other relevant tissues can be collected for further analysis, such as Western blotting to confirm BTK degradation or histopathological examination.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of **UBX-382**.



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Caption: In vivo experimental workflow for **UBX-382** efficacy testing.

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